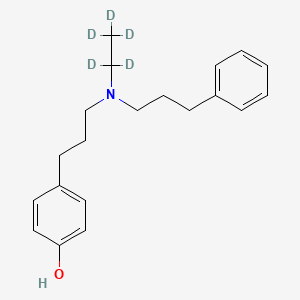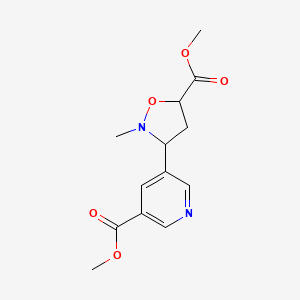
N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester is a complex organic compound with a molecular formula of C13H16N2O5 and a molecular weight of 280.28 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring, an isoxazole ring, and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester involves multiple steps, starting with the preparation of the pyridine and isoxazole intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Formation of the Isoxazole Intermediate: This step involves the cyclization of suitable precursors to form the isoxazole ring.
Coupling of Intermediates: The pyridine and isoxazole intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-[3-(5-carboxypyridyl)-5-isoxazolecarboxylic Acid Methyl Ester: Similar structure but with a carboxylic acid group instead of a methoxycarbonyl group.
N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 3-(5-methoxycarbonylpyridin-3-yl)-2-methyl-1,2-oxazolidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15-10(5-11(20-15)13(17)19-3)8-4-9(7-14-6-8)12(16)18-2/h4,6-7,10-11H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYIQESXTHEYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)C(=O)OC)C2=CC(=CN=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676036 |
Source


|
| Record name | Methyl 5-[5-(methoxycarbonyl)-2-methyl-1,2-oxazolidin-3-yl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-50-0 |
Source


|
| Record name | Methyl 5-[5-(methoxycarbonyl)-2-methyl-1,2-oxazolidin-3-yl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
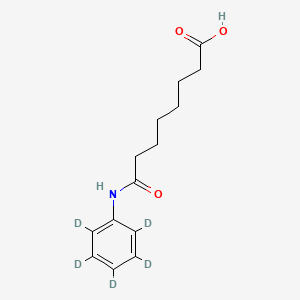
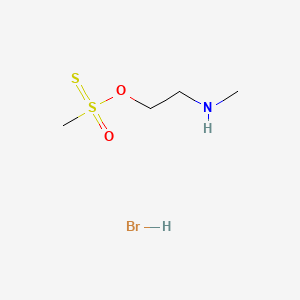
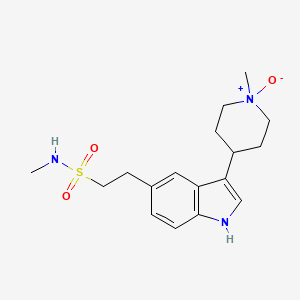

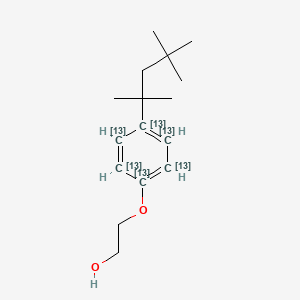

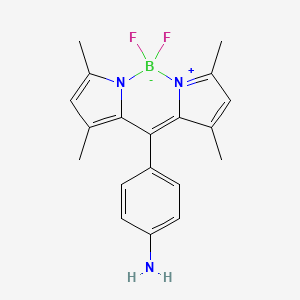
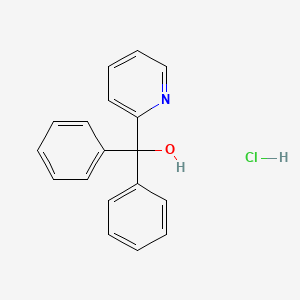
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/new.no-structure.jpg)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
